molecular formula C12H21NO3 B2432872 Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate CAS No. 1361492-26-3

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate

Cat. No.: B2432872
CAS No.: 1361492-26-3
M. Wt: 227.304
InChI Key: FGGLIDAMZZCPHH-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyclopropyl-4-oxobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic or basic conditions, allowing for the selective deprotection of amines in complex molecules . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-10(14)9-6-7-9/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLIDAMZZCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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